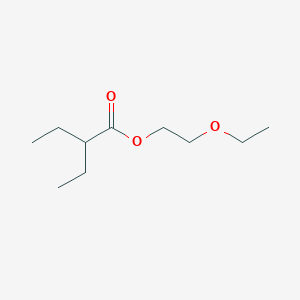

2-Ethoxyethyl 2-ethylbutanoate

説明

2-Ethoxyethyl 2-ethylbutanoate (CAS: Not explicitly provided in evidence, referenced in ) is an ester derived from 2-ethylbutanoic acid and 2-ethoxyethanol. Its molecular formula is inferred as C₁₀H₂₀O₃, with a molecular weight of approximately 188.26 g/mol (calculated from structural components). The compound features a branched alkyl chain (2-ethylbutanoyl group) and an ethoxyethyl ether moiety, which imparts unique physicochemical properties.

Limited toxicological data are available, but safety protocols for similar esters (e.g., 2-methylpropyl 2-ethylbutanoate) recommend standard handling precautions, including adequate ventilation and personal protective equipment .

特性

CAS番号 |

6955-04-0 |

|---|---|

分子式 |

C10H20O3 |

分子量 |

188.26 g/mol |

IUPAC名 |

2-ethoxyethyl 2-ethylbutanoate |

InChI |

InChI=1S/C10H20O3/c1-4-9(5-2)10(11)13-8-7-12-6-3/h9H,4-8H2,1-3H3 |

InChIキー |

MWWQEDRZNIZESG-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)C(=O)OCCOCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The most common method for preparing esters, including 2-ethoxyethyl 2-ethylbutanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For 2-ethoxyethyl 2-ethylbutanoate, the reaction would involve 2-ethylbutanoyl chloride and 2-ethoxyethanol under acidic conditions .

Industrial Production Methods

Industrial production of esters often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. This method is preferred for its simplicity and efficiency in producing large quantities of esters .

化学反応の分析

Types of Reactions

2-Ethoxyethyl 2-ethylbutanoate, like other esters, can undergo several types of chemical reactions:

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are typically used.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Transesterification: Catalysts like sulfuric acid or sodium methoxide are used to facilitate the reaction.

Major Products

Hydrolysis: 2-ethylbutanoic acid and 2-ethoxyethanol.

Reduction: Primary alcohols corresponding to the ester.

Transesterification: Different esters depending on the alcohol used.

科学的研究の応用

2-Ethoxyethyl 2-ethylbutanoate has various applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, particularly in enzymatic reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of fragrances and flavoring agents.

作用機序

The mechanism of action of 2-ethoxyethyl 2-ethylbutanoate involves its interaction with enzymes and other molecular targets in biological systems. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical pathways .

類似化合物との比較

Structural and Physicochemical Properties

- Branching and Polarity: The ethoxyethyl group in 2-ethoxyethyl 2-ethylbutanoate introduces an ether oxygen, enhancing polarity and solubility in polar solvents (e.g., ethanol) compared to purely hydrocarbon esters like ethyl 2-ethylbutanoate . Branched vs. Linear Chains: Ethyl 2-ethylbutanoate (C₈H₁₆O₂) and 2-methylpropyl 2-ethylbutanoate (C₉H₁₈O₂) exhibit lower molecular weights and simpler structures, resulting in higher volatility. These properties make them suitable for flavoring agents, as seen in ethyl 2-methylbutanoate’s role in rum aroma .

Research Findings and Gaps

- Volatility and Solubility: Ethyl esters (e.g., ethyl 2-methylbutanoate) dominate flavor industries due to low molecular weights and high volatility, whereas bulkier esters like 2-ethoxyethyl 2-ethylbutanoate may find niche roles in controlled-release formulations .

- Data Limitations: Critical properties such as boiling points, melting points, and acute toxicity for 2-ethoxyethyl 2-ethylbutanoate remain uncharacterized in the provided evidence, highlighting the need for further experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。